![molecular formula C21H20N4O2S B2797685 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034253-84-2](/img/structure/B2797685.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule known for its versatile applications in scientific research. It combines structural features of pyrrolo[3,4-d]pyrimidine, thiophene, and morpholine, making it a valuable candidate for exploring various biological and chemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can be achieved through multi-step organic reactions involving starting materials such as pyrrolopyrimidine derivatives, thiophene-2-carbaldehyde, and morpholine. Typical synthetic routes may include:
Formation of the pyrrolopyrimidine core through cyclization reactions.
Attachment of the thiophene moiety via coupling reactions using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Introduction of the morpholine group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to achieve higher yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be utilized to scale up production while maintaining consistency in quality.
化学反应分析
Types of Reactions
2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution can occur at specific positions on the molecule, especially on the pyrrolo[3,4-d]pyrimidine and thiophene rings.
Common Reagents and Conditions
Reactions involving this compound often use standard organic solvents like dichloromethane, methanol, or tetrahydrofuran. Catalysts such as palladium on carbon or copper(I) iodide may be employed in coupling reactions.
Major Products
The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学研究应用
This compound finds extensive use in various fields, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in biological pathways.
Medicine: : Explored for therapeutic applications, including anticancer, antimicrobial, and antiviral properties.
Industry: : Used in the development of novel materials, such as organic semiconductors and polymer additives.
作用机制
The exact mechanism of action depends on the specific application, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound's structure allows it to bind selectively to these targets, influencing various biochemical pathways and cellular processes.
相似化合物的比较
Similar compounds include those with pyrrolo[3,4-d]pyrimidine and thiophene scaffolds, such as:
(5H-pyrrolo[3,4-d]pyrimidin-6-yl)(4-(thiophen-2-yl)phenyl)methanone
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-4-yl)(4-(thiophen-2-yl)phenyl)methanone
These compounds share structural similarities but differ in their specific substitutions, resulting in unique chemical properties and biological activities. The presence of the morpholine group in (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a distinguishing feature, potentially enhancing its solubility and reactivity.
属性
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(16-5-3-15(4-6-16)19-2-1-11-28-19)25-13-17-12-22-21(23-18(17)14-25)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXTRRLSABKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)
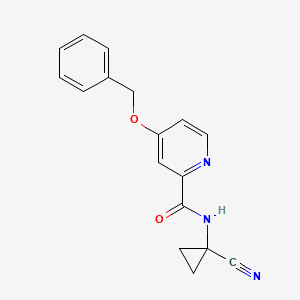
![(2E)-1-{2-[(4-bromophenyl)sulfanyl]-4-methylquinolin-3-yl}-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
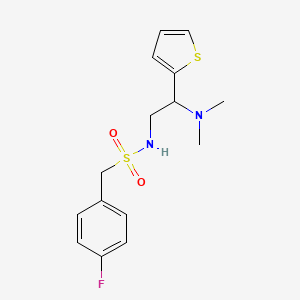
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

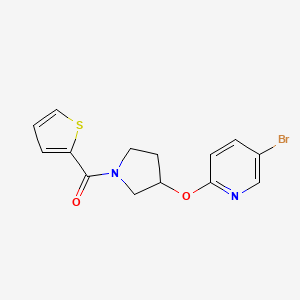

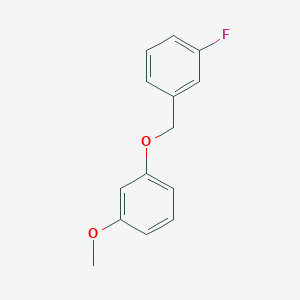
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2797621.png)
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2797622.png)
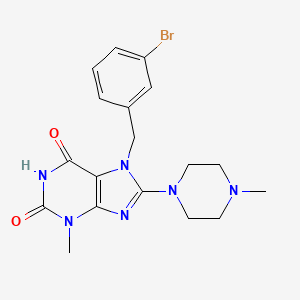
![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
